n-Fmoc-2,6-dimethyl-DL-phenylalanine
Description
Significance of Unnatural Amino Acids in Peptide Science and Chemical Biology Research
Unnatural amino acids, which are not found among the 20 proteinogenic amino acids, are pivotal in expanding the chemical diversity of peptides and proteins. Their incorporation into peptide chains can lead to molecules with improved therapeutic properties, such as increased resistance to enzymatic degradation, enhanced receptor affinity and selectivity, and better bioavailability. nih.gov These non-canonical building blocks allow for the introduction of novel functionalities, including fluorescent probes, cross-linking agents, and post-translational modifications, thereby enabling a deeper understanding of biological processes. nih.gov
The use of unnatural amino acids has revolutionized drug discovery by allowing medicinal chemists to design peptides with constrained conformations, which can mimic the secondary structures of natural peptides and proteins, such as β-turns and helices. This conformational rigidity is often crucial for high-affinity binding to biological targets.
The Role of Phenylalanine Derivatives in Modulating Molecular Architecture and Function in Peptidic Systems
The introduction of methyl groups at the 2 and 6 positions of the phenyl ring, as seen in 2',6'-dimethylphenylalanine (Dmp), imposes significant steric hindrance. This steric bulk can restrict the rotation of the phenyl ring and the peptide backbone, thereby inducing a specific and predictable conformation. acs.org Research on opioid peptides has shown that substituting the natural phenylalanine with Dmp can lead to analogues with improved receptor-binding affinity and selectivity. acs.org Furthermore, the 2,6-dimethylation of the aromatic moiety has been shown to impart high enzymatic stability to peptides. acs.org These findings underscore the potential of sterically hindered phenylalanine derivatives to fine-tune the pharmacological profiles of peptide-based therapeutics.
Foundations of Fmoc Chemistry in Solid-Phase Peptide Synthesis and its Relevance to Non-Canonical Amino Acids
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, relies on the use of protecting groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. Fmoc chemistry is favored for its mild deprotection conditions, typically using a weak base like piperidine (B6355638), which are compatible with a wide range of sensitive functional groups present in both natural and unnatural amino acids. rsc.org
The application of Fmoc chemistry is particularly relevant to the incorporation of non-canonical amino acids like n-Fmoc-2,6-dimethyl-DL-phenylalanine into peptide sequences. The Fmoc protecting group ensures that the amino acid can be efficiently coupled to the growing peptide chain using standard coupling reagents. The subsequent mild deprotection step preserves the integrity of the unique side-chain modifications, allowing for the synthesis of complex and highly modified peptides.
Physicochemical Properties of this compound
While detailed experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure and data for similar compounds.
| Property | Value |
| Molecular Formula | C₂₆H₂₅NO₄ |
| Molecular Weight | 415.48 g/mol |
| Appearance | White powder |
| CAS Numbers | 1697380-24-7, 676165-79-0, 911813-85-9 |
| Purity | Typically >95% (HPLC) |
| Storage | 0 - 8 °C |
Spectroscopic Data of a Related Compound: N-(9-Fluorenylmethoxycarbonyl) phenylalanine benzyl (B1604629) ester in CDCl₃
¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.78 | d | Ar-H (Fmoc) |
| 7.62 | d | Ar-H (Fmoc) |
| 7.35-7.17 | m | Ar-H (Fmoc, Phenylalanine, Benzyl) |
| 7.00-6.97 | m | Ar-H + NH |
| 5.12 | dd | α-CH |
| 4.82-4.79 | m | OCH₂Ph |
| 4.14 | m | CH (Fmoc) |
| 4.10-4.04 | m | CH₂ (Fmoc) |
| 3.01-3.05 | m | CH₂Ph |
¹³C NMR (75 MHz, CDCl₃)
| Chemical Shift (ppm) |
| 172.1, 158.6, 144.2, 141.6, 137.0, 136.0, 135.9, 129.4, 128.6, 128.5, 128.4, 127.6, 126.9, 124.7, 120.0 |
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZSWVVQNNLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis Methodologies for N Fmoc 2,6 Dimethyl Dl Phenylalanine and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporation of n-Fmoc-2,6-dimethyl-DL-phenylalanine
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov The incorporation of sterically demanding residues like this compound requires careful optimization of standard SPPS protocols.
Fmoc/tBu Orthogonal Protecting Group Strategy in SPPS
The most widely adopted strategy in modern SPPS is the use of the orthogonal 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-amino protection and tert-butyl (tBu)-based protecting groups for reactive side chains. researchgate.net This orthogonality is crucial as the Fmoc group is labile to basic conditions (typically piperidine (B6355638) in DMF), while the tBu and other side-chain protecting groups are cleaved by strong acid (typically trifluoroacetic acid, TFA) during the final cleavage from the resin. uci.edu This differential stability allows for the selective deprotection of the Nα-amino group for chain elongation without prematurely removing the side-chain protecting groups. uci.edu
For the incorporation of this compound, the Fmoc/tBu strategy remains the method of choice. The synthesis cycle involves:
Fmoc Deprotection: Removal of the Fmoc group from the resin-bound peptide chain using a solution of piperidine in DMF to expose the free amine.
Activation and Coupling: The carboxylic acid of the incoming this compound is activated to form a highly reactive species that readily reacts with the free amine of the peptide chain.
Washing: Removal of excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence. numberanalytics.com The steric hindrance posed by the 2,6-dimethylphenyl group primarily affects the coupling step, often leading to slower reaction rates and incomplete incorporation.
| Protecting Group | Chemical Structure | Cleavage Condition | Role in SPPS |
| Fmoc | 9-fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Nα-amino protection |
| tBu | tert-butyl | Trifluoroacetic acid (TFA) | Side-chain protection |
Advanced Coupling Reagents and Conditions for Efficient Peptide Elongation
To overcome the challenge of coupling sterically hindered amino acids like this compound, the choice of coupling reagent is critical. Standard carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) may not be sufficient to achieve high coupling yields. researchgate.net
More potent activating reagents are generally required. These include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govresearchgate.net These reagents rapidly form activated esters of the Fmoc-amino acid, which then efficiently couple to the growing peptide chain. tec5usa.com
For particularly difficult couplings involving hindered residues, extended reaction times, double coupling (repeating the coupling step), and the use of higher equivalents of the amino acid and coupling reagent are common strategies. thieme-connect.deresearchgate.net The choice of solvent can also influence coupling efficiency, with N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being the most common. tec5usa.com
| Coupling Reagent | Full Name | Advantages for Hindered Couplings |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, reduced racemization. researchgate.netnih.gov |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Rapid activation, widely used. tec5usa.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Effective for hindered amino acids. nih.gov |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Safer alternative to HOBt, efficient activation. |
Methodologies for In-situ Monitoring of SPPS Steps and Efficiency Assessment
Ensuring the completeness of both the deprotection and coupling steps is paramount for the synthesis of high-purity peptides. In-situ monitoring techniques allow for real-time assessment of these reactions, enabling the extension of reaction times or other interventions if a step is proceeding slowly.
A common method for monitoring Fmoc deprotection is by UV spectroscopy. nih.govunt.edu The Fmoc group, when cleaved by piperidine, forms a dibenzofulvene-piperidine adduct that has a strong UV absorbance around 301 nm. nih.gov By monitoring the increase in this absorbance, the progress of the deprotection reaction can be followed in real-time. nih.gov Automated peptide synthesizers often utilize this method to ensure complete Fmoc removal before proceeding to the next coupling step. nih.govunt.edu
The completion of the coupling reaction is often assessed by qualitative colorimetric tests, such as the Kaiser (ninhydrin) test. This test detects the presence of free primary amines on the resin. A positive (blue/purple) result indicates an incomplete coupling, necessitating a repeat of the coupling step. A negative (yellow) result signifies that the coupling is complete. For hindered amino acids where the Kaiser test might be less reliable, other tests can be employed.
| Monitoring Technique | Reaction Step Monitored | Principle |
| UV Spectroscopy (301 nm) | Fmoc Deprotection | Detection of the dibenzofulvene-piperidine adduct. nih.gov |
| Kaiser (Ninhydrin) Test | Coupling | Colorimetric detection of free primary amines. |
Asymmetric Synthesis Approaches for Enantiomerically Pure 2,6-Dimethylphenylalanine Derivatives
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the synthesis of enantiomerically pure forms of 2,6-dimethylphenylalanine is crucial for their application in medicinal chemistry and drug discovery.
Asymmetric Hydrogenation of Acetamidoacrylate Derivatives
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral α-amino acids from prochiral precursors. The general approach involves the hydrogenation of an α,β-unsaturated carboxylic acid derivative, such as an acetamidoacrylate, in the presence of a chiral transition metal catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose.
For the synthesis of enantiomerically pure 2,6-dimethylphenylalanine, a suitable precursor would be (Z)-2-acetamido-3-(2,6-dimethylphenyl)acrylate. The hydrogenation of the double bond, guided by a chiral catalyst, would introduce the stereocenter at the α-carbon with high enantioselectivity. The choice of chiral ligand is critical for achieving high enantiomeric excess (ee).
| Catalyst System | Precursor | Product | Key Feature |
| Rhodium-Chiral Phosphine | (Z)-2-acetamido-3-(2,6-dimethylphenyl)acrylate | N-acetyl-2,6-dimethyl-L/D-phenylalanine | High enantioselectivity and turnover numbers. |
| Ruthenium-Chiral Phosphine | (Z)-2-acetamido-3-(2,6-dimethylphenyl)acrylate | N-acetyl-2,6-dimethyl-L/D-phenylalanine | Effective for a broad range of substrates. |
Application of Chiral Auxiliary-Mediated Synthesis Methodologies
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is widely used for the asymmetric synthesis of amino acids.
A prominent example is the use of Evans oxazolidinone auxiliaries. In this approach, the chiral auxiliary is acylated with a glycinate (B8599266) equivalent, and the resulting enolate is then alkylated with a suitable electrophile. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. For the synthesis of 2,6-dimethylphenylalanine, the electrophile would be 2,6-dimethylbenzyl bromide. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.
Another effective chiral auxiliary is pseudoephenamine. Amides derived from pseudoephenamine can be deprotonated and alkylated with high diastereoselectivity. The auxiliary can then be removed under mild conditions to afford the chiral amino acid.
| Chiral Auxiliary | General Approach | Advantages |
| Evans Oxazolidinones | Asymmetric alkylation of an N-acyloxazolidinone. | High diastereoselectivity, well-established methodology. |
| Pseudoephenamine | Asymmetric alkylation of a pseudoephenamine amide. | High diastereoselectivity, crystalline derivatives. |
Advanced Synthetic Routes to Aryl-Methylated Phenylalanine and Tyrosine Analogs
Aryl-methylated amino acids, such as 2,6-dimethyl-phenylalanine and the corresponding tyrosine derivatives, (L)-2,6-dimethyl tyrosine (Dmt) and (L)-monomethyl tyrosine (Mmt), are widely used to introduce steric hindrance into bioactive peptides. nih.gov This modification can significantly enhance bioactivity, affinity, and selectivity, particularly in synthetic opioid peptides where they replace native Tyrosine (Tyr) or Phenylalanine (Phe) residues. nih.govebi.ac.uk
Palladium-Catalyzed C(sp²)-H Activation for Regioselective Methylation
Palladium-catalyzed C(sp²)-H activation has become a powerful tool for the site-selective functionalization of aromatic rings, including those in amino acids. thieme-connect.deresearchgate.net This methodology allows for the direct replacement of a hydrogen atom on an aromatic carbon with a new functional group, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netnih.gov
For the regioselective methylation of phenylalanine or tyrosine, a directing group is typically employed to position the palladium catalyst at a specific C-H bond, usually in the ortho position. researchgate.net Picolinamide (B142947) (PA) is a commonly used directing group that facilitates this process. researchgate.net However, in some cases, controlling the extent of methylation (mono- vs. di-methylation) can be challenging. researchgate.net Recent strategies have focused on using bulky, "traceless" directing groups that can sterically hinder one ortho position, thereby forcing mono-methylation at the more accessible site. nih.govresearchgate.netnih.gov This approach provides a high degree of control over the final product structure. nih.gov
Synthesis of Mono- and Di-methylated Tyrosine Derivatives (Mmt, Dmt)
While several synthetic pathways exist for (L)-2,6-dimethyl tyrosine (Dmt), methods for obtaining (L)-2-methyl tyrosine (Mmt) have been less common. nih.gov A novel strategy leverages a palladium-catalyzed ortho-C(sp²)-H activation approach, using a bulky dibenzylamine (B1670424) moiety as a traceless directing group to achieve selective mono-methylation. nih.govnih.gov This method successfully prevents the double ortho-methylation that typically occurs with less sterically demanding directing groups. researchgate.net The introduction of the dibenzylamine group on the tyrosine aromatic nucleus serves as a convenient and removable solution to force the mono-ortho-methylation process. nih.gov This strategy has successfully provided Mmt with either N-Boc or N-Fmoc protection, making it ready for solid-phase peptide synthesis (SPPS). nih.govnih.gov
Older methods for Mmt synthesis include the alkylation of diethyl acetamido malonate, which resulted in a racemic product, and a multi-step route involving a Negishi cross-coupling. nih.govresearchgate.net Another approach for creating dimethylated phenylalanine analogs involves the palladium-catalyzed reaction of an iodo-xylene intermediate with methyl 2-acetamidoacrylate, followed by hydrogenation. nih.gov
| Derivative | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| (L)-2-methyl tyrosine (Mmt) | Pd-catalyzed C(sp²)-H activation with a bulky directing group | Regioselective mono-methylation; produces N-Boc or N-Fmoc derivatives for SPPS. | nih.govnih.gov |
| (L)-2,6-dimethyl tyrosine (Dmt) | Pd-catalyzed C(sp²)-H activation with picolinamide directing group | Leads to double ortho-methylation. | researchgate.net |
| 2',6'-Dimethylphenylalanine (Dmp) | Pd-catalyzed coupling of 2-iodo-m-xylene and methyl 2-acetamidoacrylate | Multi-step synthesis involving a Heck-type coupling reaction. | nih.gov |
Derivatization and Functionalization Strategies of the Phenylalanine Moiety
Beyond methylation, the functionalization of the phenylalanine ring with other groups, such as fluorine, or modification of the amino acid backbone itself, provides access to a diverse range of peptidomimetics with unique properties.
Synthesis of Fluorinated Phenylalanine Derivatives (e.g., 2,6-difluorophenylalanine)
Fluorinated amino acids are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, including altered acidity, metabolic stability, and conformational preferences. The synthesis of N-protected 2-fluoro- and 2,6-difluorophenylalanine derivatives has been achieved through a one-pot double alkylation of a chiral auxiliary. beilstein-journals.orgnih.gov In this method, the auxiliary is treated with fluorinated benzyl (B1604629) iodides to yield cis-dialkyl derivatives in good yields (70-72%). beilstein-journals.orgnih.gov The subsequent removal of the chiral auxiliary followed by treatment with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) provides the final N-Fmoc protected fluorinated phenylalanine derivatives in quantitative yields. beilstein-journals.orgnih.gov
| Product | Key Reagents | Yield | Reference |
|---|---|---|---|
| N-Fmoc-2-fluorophenylalanine | Chiral auxiliary, 2-fluorobenzyl iodide, Fmoc-OSu | Quantitative (after alkylation) | beilstein-journals.orgnih.gov |
| N-Fmoc-2,6-difluorophenylalanine | Chiral auxiliary, 2,6-difluorobenzyl iodide, Fmoc-OSu | Quantitative (after alkylation) | beilstein-journals.orgnih.gov |
Preparation of Aza-Amino Acid Precursors for Peptidomimetic Scaffolds
Aza-amino acids, where the α-carbon is replaced by a nitrogen atom, are important building blocks for peptidomimetics. researchgate.netkirj.ee This substitution results in a non-chiral structure and can increase the peptide's stability against enzymatic degradation. kirj.eekirj.ee Since aza-amino acids themselves are unstable, they are incorporated into peptides using stable N-protected alkylhydrazine precursors. kirj.ee
The synthesis of these precursors, such as those for aza-phenylalanine, is typically achieved through two main routes:
Reductive Hydrazine (B178648) Alkylation : This common method involves the formation of a hydrazone from an N-protected hydrazine and an appropriate aldehyde, followed by reduction of the hydrazone to the desired alkyl hydrazine. kirj.ee
Direct Hydrazine Alkylation : This pathway involves the direct alkylation of a protected hydrazine with an alkyl halide. researchgate.netkirj.ee This synthetic route avoids the use of hydrogen gas and expensive hydrogenation catalysts that are often required for hydrazone reduction. researchgate.netkirj.ee
Integration of N Fmoc 2,6 Dimethyl Dl Phenylalanine into Complex Molecular Architectures
Application as a Building Block in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes N-Fmoc-2,6-dimethyl-DL-phenylalanine fully compatible with the most common strategy for solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group provides temporary protection of the alpha-amino group, which is stable during peptide bond formation but can be readily removed under mild basic conditions, typically with piperidine (B6355638), allowing for the sequential addition of amino acids to build a peptide chain. sigmaaldrich.comnih.gov This compatibility allows for the precise insertion of the sterically demanding 2,6-dimethylphenylalanine residue at any desired position within a peptide sequence.
Incorporation into Linear Peptide Sequences for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The substitution of natural amino acids with synthetic analogues like 2,6-dimethyl-DL-phenylalanine (Dmp) is a powerful tool in these investigations. By systematically replacing residues such as Phenylalanine (Phe) or Tyrosine (Tyr) with Dmp, researchers can probe the importance of the aromatic side chain's conformation and steric profile for receptor binding and biological function. bham.ac.uknih.gov
A significant body of research on opioid peptides demonstrates the utility of this approach. In these studies, the Dmp residue has been used to explore the structural requirements for affinity and selectivity across different opioid receptors (μ, δ, and κ). bham.ac.uk The 2,6-dimethylation of the phenyl ring not only increases hydrophobicity but also imparts high enzymatic stability to the peptide. nih.gov
Key findings from SAR studies involving the substitution of Phe with Dmp in opioid peptides are summarized below:
| Parent Peptide | Position of Substitution | Resulting Analog | Key Finding | Reference(s) |
| Enkephalin (ENK) | Phe⁴ | [Dmp⁴]ENK | Markedly reduced receptor affinity and selectivity. | bham.ac.uk |
| Dermorphin | Phe³ | [Dmp³]Dermorphin | Improved receptor-binding affinity and selectivity. | bham.ac.uknih.gov |
| Deltorphin | Phe³ | [Dmp³]Deltorphin | Improved receptor-binding affinity and selectivity. | bham.ac.uknih.gov |
| Nociceptin (NOC) | Phe⁴ | [Dmp⁴]NOC | Showed a 70-fold decrease in ORL1 affinity, indicating the critical importance of the Phe⁴ residue's conformation for receptor interaction. | bham.ac.uk |
These studies collectively show that substituting Phe with Dmp at position 3 in several opioid peptides leads to analogues with enhanced receptor affinity and selectivity. nih.gov Conversely, substitution at position 4 often results in a significant loss of activity, highlighting the precise steric and conformational requirements of the receptor's binding pocket. bham.ac.uk These insights are crucial for the rational design of more potent and selective opioid receptor ligands.
Synthesis of Protected Peptides and Peptide Fragments for Segment Condensation
For the synthesis of large peptides or proteins, a convergent strategy involving the coupling of pre-synthesized, fully protected peptide fragments is often more efficient than a linear stepwise approach. This method, known as segment condensation, relies on the availability of protected peptide fragments that can be prepared via Fmoc-based solid-phase synthesis. peptide.com
Building blocks like this compound are well-suited for incorporation into these fragments. The synthesis involves assembling the peptide on a highly acid-labile resin, which allows the protected fragment to be cleaved from the solid support while keeping the side-chain protecting groups intact. researchgate.net The resulting protected fragment, containing the sterically hindered 2,6-dimethylphenylalanine residue, can then be used in a subsequent solution-phase or solid-phase condensation step to build a larger peptide. The use of sterically hindered amino acids can sometimes present challenges in coupling efficiency, potentially requiring optimized coupling reagents or longer reaction times. chemrxiv.org
Strategies for Constructing Macrocyclic Peptides and Constrained Systems
Macrocyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and cell permeability of peptides by reducing their conformational flexibility. nih.gov Introducing conformationally rigid building blocks such as 2,6-dimethylphenylalanine can pre-organize the linear peptide precursor into a conformation that is favorable for cyclization, potentially improving the efficiency of the ring-closing reaction.
Several chemical strategies can be employed for peptide macrocyclization, including the formation of amide bonds, disulfide bridges, or carbon-carbon bonds. bham.ac.uknih.gov this compound can be incorporated into linear precursors destined for cyclization using standard Fmoc-SPPS. The bulky dimethylphenyl group can act as a "conformational director," influencing the peptide backbone to adopt a specific turn or fold. This conformational bias can be advantageous in the design of macrocyclic peptides intended to mimic a specific secondary structure, such as a β-turn or an α-helix, which is often required for biological activity. While the principle is well-established, specific examples detailing the use of this compound in the synthesis of macrocyclic peptides are not extensively documented in the reviewed literature.
Design and Engineering of Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. Unnatural amino acids with bulky or conformationally restricted side chains are essential tools in the design of these molecules.
Role of Bulky Aromatic Amino Acids as Surrogates for Natural Residues (e.g., Tyrosine, Phenylalanine)
The 2,6-dimethylphenylalanine (Dmp) residue serves as an effective surrogate for natural aromatic amino acids like Phenylalanine and Tyrosine. bham.ac.uknih.gov Its primary function is to mimic the aromatic character required for specific molecular interactions, such as π-π stacking or hydrophobic interactions within a receptor binding pocket, while introducing significant steric hindrance. nih.gov
The two methyl groups ortho to the benzyl (B1604629) bond force the aromatic ring into a relatively fixed orientation with respect to the peptide backbone. This contrasts with the phenyl ring of Phe or Tyr, which can rotate freely. By replacing Phe with Dmp, medicinal chemists can test hypotheses about the required orientation of the aromatic ring for optimal biological activity. bham.ac.uk Research on opioid peptides has shown that Dmp can successfully mimic Tyr at the N-terminus in certain analogues, leading to high receptor affinity and, notably, superior receptor selectivity compared to similar substitutions with 2',6'-dimethyltyrosine (Dmt). researchgate.net This demonstrates that Dmp is a valuable tool for developing novel peptide mimetics with high receptor specificity. nih.gov
Modulation of Peptide Tertiary Structure and Conformational Restraints in Drug Design Research
Controlling the three-dimensional shape of a peptide is a central goal in drug design, as the molecule's conformation dictates its ability to bind to its biological target. The incorporation of sterically demanding amino acids like 2,6-dimethylphenylalanine is a key strategy for imposing conformational restraints on the peptide backbone.
Influence on Ligand-Receptor Interactions in Opioid Peptide Analogs
The aromatic amino acid residues Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 3 or 4 are critical structural elements in opioid peptides, as they directly interact with opioid receptors. nih.gov Scientific investigations have explored the use of 2',6'-dimethylphenylalanine (Dmp), the core structure of this compound, as a synthetic surrogate for these natural residues. nih.gov
Studies on various opioid peptides, including enkephalin and deltorphin, have shown that substituting Phe at position 3 with a Dmp residue can lead to analogs with enhanced receptor-binding affinity and selectivity. nih.gov Conversely, making the same substitution at the Phe4 position often results in a significant decrease in receptor affinity. nih.gov
Perhaps more notably, the replacement of the N-terminal Tyr1 with Dmp has produced analogs with unexpectedly high affinity for their receptors. nih.govnih.gov This is significant because the phenolic hydroxyl group of Tyr1 has long been considered essential for opioid activity. nih.gov The Dmp-substituted analogs demonstrate that this group is not an absolute requirement and that the conformational restrictions imposed by the dimethyl groups can effectively mimic the necessary interactions for receptor binding. nih.govnih.gov Furthermore, these Dmp¹-substituted analogs exhibit superior receptor selectivity compared to analogs substituted with 2',6'-dimethyltyrosine (Dmt), which tend to have poor selectivity. nih.govnih.gov This makes Dmp a valuable tool for developing novel peptide mimetics with high receptor specificity. nih.gov
| Parent Peptide | Substitution Position | Original Residue | Substituted Residue | Effect on Receptor Affinity | Effect on Receptor Selectivity | Reference |
|---|---|---|---|---|---|---|
| Various Opioids | Position 3 | Phe | Dmp | Improved | Improved | nih.gov |
| Various Opioids | Position 4 | Phe | Dmp | Markedly Reduced | Reduced | nih.gov |
| Deltorphin II / Enkephalin | Position 1 | Tyr | Dmp | High Affinity (Maintained) | High Selectivity (Superior to Dmt¹) | nih.gov |
| Dermorphin Analog | Position 1 | Tyr | Dmp | High Affinity | Superior to Dmt¹ Analog | nih.gov |
Formation of Self-Assembling Supramolecular Systems
The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is a key driver for the self-assembly of amino acids and short peptides into ordered supramolecular structures. This phenomenon is particularly well-studied for Fmoc-protected phenylalanine derivatives, which can form hydrogels and nanofibers with potential applications in biomaterials.
Engineering of Fmoc-Peptide Hydrogels and Nanofibers for Biomaterials Research
The self-assembly of Fmoc-peptide derivatives in aqueous solutions can lead to the formation of nanostructured hydrogels. These materials are of great interest for applications in tissue engineering and 3D cell culture due to their highly hydrated and biocompatible nature. manchester.ac.uk The process is primarily driven by non-covalent interactions. The aromatic Fmoc groups play a crucial role through π-π stacking, while the peptide backbones contribute through hydrogen bonding, often leading to the formation of β-sheet-like architectures. manchester.ac.uk
Co-Assembly Processes and Multi-Component Gel Formation Studies
To enhance the properties and functionality of Fmoc-peptide hydrogels, researchers often employ co-assembly strategies, creating multi-component systems. mdpi.com Low molecular weight gelators (LMWGs) can sometimes form gels that are mechanically weak or difficult to handle. mdpi.comnih.gov By co-assembling two or more different Fmoc-amino acid or Fmoc-peptide derivatives, it is possible to create more stable structures with improved rheological performance. mdpi.comnih.gov
The introduction of a second component can induce more extensive cross-linking within the gel network and allows for a deeper understanding of specific molecular recognition and self-association phenomena. mdpi.com Studies have demonstrated the successful co-assembly of different Fmoc-amino acids and short peptides to create new supramolecular gels. mdpi.commdpi.com this compound, with its unique steric and hydrophobic characteristics, could serve as a valuable component in such systems. Its incorporation could be used to disrupt or alter the packing of a primary gelator, thereby tuning the fibrillar structure and the macroscopic properties of the resulting multi-component hydrogel. mdpi.com
Understanding Mechanisms of Fibril Formation and Hierarchical Organization
The formation of fibrils from Fmoc-peptide building blocks is a hierarchical process that begins at the molecular level. The process is typically initiated by a trigger, such as a change in pH or a solvent switch, which reduces the solubility of the Fmoc-peptide monomer. manchester.ac.ukacs.org This change prompts the molecules to self-assemble.
The primary mechanism involves π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones, leading to the formation of β-sheet structures. manchester.ac.uk These initial assemblies organize into protofilaments, which then associate to form mature nanofibers or fibrils. acs.org These fibrils further entangle to create the macroscopic hydrogel network. The entire process represents a hierarchical organization from single molecules to a bulk material. The specific morphology and properties of the final structure are highly dependent on the amino acid sequence and the conditions under which gelation is induced. researchgate.netrsc.org The dimethyl substitution on the phenylalanine ring of this compound would directly influence the intermolecular packing within the β-sheets and the lateral association of protofilaments, thereby affecting the final fibril morphology.
Application in Combinatorial Library Synthesis for Lead Discovery
Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of diverse compounds, known as a library, in a systematic and efficient manner. nih.govnih.gov These libraries are then screened for biological activity to identify "hit" or "lead" compounds for further development. Modified amino acids, such as this compound, are valuable building blocks in the creation of peptide and peptidomimetic libraries. nih.gov
The incorporation of this unnatural amino acid introduces structural diversity and conformational constraints that are not accessible with the 20 proteinogenic amino acids. The 2,6-dimethyl substitution restricts the rotation around the chi1 (χ1) torsion angle of the phenylalanine side chain, which can pre-organize the peptide backbone into specific conformations. This conformational rigidity can lead to higher binding affinity and selectivity for a target receptor. Furthermore, peptides containing such modified residues often exhibit increased stability against enzymatic degradation, a crucial property for potential drug candidates. By including this compound in a combinatorial synthesis workflow, researchers can generate libraries of novel molecules with enhanced drug-like properties, increasing the probability of discovering potent and selective lead compounds. nih.govscholarsresearchlibrary.com
Conformational and Structural Characterization of N Fmoc 2,6 Dimethyl Dl Phenylalanine Containing Systems
Spectroscopic Analysis of Peptide Conformations and Assemblies
Spectroscopy is a cornerstone for probing the structural dynamics of peptide systems. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about bond vibrations, electronic transitions, and nuclear spin states can be obtained, which collectively define the molecule's structure and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level insights into the structure and dynamics of molecules in solution. copernicus.org
1D and 2D Techniques: One-dimensional (1D) ¹H NMR spectra are fundamental for structural identification and can reveal the presence of different conformational isomers (rotamers) if their exchange is slow on the NMR timescale. copernicus.org For a compound like n-Fmoc-2,6-dimethyl-DL-phenylalanine, the chemical shifts and line widths of protons, particularly those on the alkyl chain and near the aromatic rings, can indicate specific folded or extended conformations. nih.gov
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of protons. nih.gov NOESY cross-peaks connect protons that are close in space (< 5 Å), allowing for the reconstruction of the molecule's three-dimensional solution structure. This is particularly useful for defining the orientation of the 2,6-dimethylphenyl side chain relative to the peptide backbone and the Fmoc group.
Solvent Effects: The conformation of amphiphilic molecules is highly dependent on the solvent environment. nih.govnih.gov In a polar protic solvent like water (D₂O), hydrophobic collapse would likely drive the 2,6-dimethylphenyl and Fmoc groups into proximity. In contrast, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the molecule may adopt a more extended conformation as the solvent molecules solvate different parts of the structure more effectively. nih.govnih.gov Comparing NMR spectra in different solvents provides critical information on conformational flexibility and the non-covalent forces driving specific structures. nih.gov
Hydrogen-Deuterium Exchange: Hydrogen-Deuterium (H-D) exchange experiments are used to probe the solvent accessibility of amide protons. When a peptide is dissolved in a deuterated solvent like D₂O, amide protons (N-H) that are exposed to the solvent will exchange with deuterium (B1214612) atoms. Protons involved in stable intramolecular hydrogen bonds, which are often key to secondary structures, will exchange much more slowly. By monitoring the disappearance of N-H signals in the ¹H NMR spectrum over time, one can map the hydrogen-bonding network and identify regions of stable, ordered structure within a peptide or an assembly.
| NMR Technique | Information Obtained | Typical Application for this compound |
| 1D ¹H NMR | Chemical shifts, coupling constants, line broadening | Identification of conformational isomers, assessment of conformational dynamics. |
| 2D NOESY | Through-space proton-proton proximities | Determination of the 3D solution structure and relative orientation of the Fmoc, backbone, and side-chain moieties. |
| Solvent Titration | Changes in chemical shifts and NOEs with solvent composition | Elucidation of solvent-dependent conformational preferences (e.g., compact vs. extended). nih.gov |
| H-D Exchange | Rate of amide proton exchange with solvent | Identification of amide protons protected from the solvent via hydrogen bonding in self-assembled structures. |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it highly sensitive to the chiral environment of molecules. It is widely used to assess the secondary structure of peptides and proteins. nih.gov For Fmoc-amino acid derivatives, CD spectra provide information on both the peptide backbone conformation and the arrangement of the aromatic Fmoc groups upon self-assembly. nih.govreading.ac.uk
The CD spectrum of Fmoc-phenylalanine derivatives typically displays distinct signals. A peak around 218 nm is often indicative of an anti-parallel β-sheet arrangement between peptide backbones. researchgate.net Furthermore, the π-π stacking of the fluorenyl groups in molecular assemblies gives rise to characteristic signals in the 250-320 nm range. nih.govmdpi.com A prominent peak around 305 nm, in particular, is considered an indicator of the chiral coupling of fluorenyl chromophores, signaling the formation of ordered supramolecular structures. nih.govreading.ac.uk
| Wavelength Region (nm) | Associated Transition / Structure | Significance for Fmoc-Peptide Systems |
| ~218 | Peptide backbone n → π* transition | Indicates the presence of β-sheet secondary structures. researchgate.net |
| 250 - 320 | Aromatic π → π* transitions of the Fmoc group | Sensitive to the chiral arrangement and π-π stacking of fluorenyl groups upon self-assembly. nih.govmdpi.com |
| ~305 | Exciton coupling of fluorenyl chromophores | A strong signal suggests the formation of well-ordered molecular assemblies. reading.ac.uk |
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing valuable information about chemical bonding and secondary structure. In peptide analysis, the amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands are particularly informative. nih.gov
The frequency of the amide I band, which arises mainly from C=O stretching, is highly sensitive to hydrogen bonding and secondary structure. A strong absorption band around 1630 cm⁻¹ is characteristic of β-sheet structures, which are common in the self-assembly of Fmoc-amino acids. rsc.org The amide II band, resulting from N-H bending and C-N stretching, also provides complementary structural information. Analysis of these bands can confirm the presence of the intermolecular hydrogen bonds that stabilize the fibrillar nanostructures formed by these systems. researchgate.net
| Vibrational Band | Frequency Range (cm⁻¹) | Assignment | Structural Interpretation |
| Amide I | 1600 - 1700 | C=O stretching | A peak ~1630 cm⁻¹ suggests β-sheet formation. |
| Amide II | 1500 - 1600 | N-H bending and C-N stretching | Complements Amide I data for secondary structure analysis. |
| C-H Stretching | 2800 - 3000 | Aliphatic and Aromatic C-H stretching | Confirms the presence of the hydrocarbon framework. |
| O-H Stretching | 3200 - 3500 | N-H stretching | Broadening and shifts indicate hydrogen bond formation in assemblies. |
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and the dynamics of self-assembly. researchgate.net The Fmoc group is intrinsically fluorescent, making it an excellent built-in probe for monitoring aggregation. rsc.org
In dilute solutions, Fmoc-derivatives exhibit monomer fluorescence. As the molecules self-assemble and the Fmoc groups engage in π-π stacking, a new, red-shifted emission band, known as excimer fluorescence, can appear. mdpi.com This phenomenon is a direct indicator of the close proximity and parallel arrangement of the fluorenyl rings in the aggregated state. By monitoring the fluorescence intensity or the ratio of excimer to monomer emission as a function of concentration, one can determine the critical aggregation concentration (CAC), a key parameter for characterizing the self-assembly process. reading.ac.uk
Microscopic and Scattering Techniques for Supramolecular Assemblies
While spectroscopy reveals molecular-level details, microscopy and scattering techniques are indispensable for visualizing the morphology and dimensions of the resulting supramolecular nanostructures.
Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the direct visualization of nanomaterials. For systems involving this compound, these techniques can reveal the morphology of self-assembled structures formed in solution or as hydrogels.
Polarized Light Microscopy for Anisotropic Structures
There is no available research that employs polarized light microscopy to study the formation of anisotropic structures, such as liquid crystals or aggregated fibers, from this compound. While this technique is commonly used to investigate the self-assembly of other Fmoc-protected amino acids, no such studies have been published for the 2,6-dimethyl substituted variant.
Advanced Structural Determination
A search of crystallographic databases reveals no deposited crystal structures for this compound. Therefore, detailed data regarding its absolute configuration, bond lengths, bond angles, and crystal packing arrangement as determined by X-ray crystallography is not available.
Computational Chemistry and Molecular Modeling Studies
No published studies were found that describe Molecular Dynamics (MD) simulations performed on this compound. Research on this compound has not explored its self-assembly mechanisms, conformational dynamics in different solvent environments, or the stability of potential aggregates through this computational method.
There are no molecular docking studies in the scientific literature involving this compound. Consequently, there is no information on its potential binding modes with any biological receptors or analysis of its intermolecular interaction patterns through this simulation technique.
Advanced Analytical Methodologies for Research and Quality Control
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for verifying the chemical and stereoisomeric purity of n-Fmoc-2,6-dimethyl-DL-phenylalanine, which is critical for its successful incorporation into synthetic peptides.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Purity
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids and the peptides derived from them. The method separates compounds based on their hydrophobicity, with the nonpolar stationary phase (commonly C8 or C18 silica) retaining the analyte, and a polar mobile phase facilitating its elution.
In a typical analysis, a gradient elution is employed, where the concentration of an organic solvent (like acetonitrile) in an aqueous mobile phase is gradually increased. This process allows for the separation of the main compound from impurities, such as byproducts from the synthesis or degradation products. The purity is determined by integrating the peak area of the analyte relative to the total area of all detected peaks at a specific UV wavelength, often 210 nm or 254 nm. nih.gov
Table 1: Typical RP-HPLC Conditions for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
Chiral HPLC for Enantiomeric Purity Determination
For a DL-amino acid derivative, determining the enantiomeric purity is crucial, especially when selective incorporation of one enantiomer is desired in peptide synthesis. Chiral HPLC is the definitive method for separating and quantifying the D- and L-enantiomers of n-Fmoc-2,6-dimethyl-phenylalanine.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving Fmoc-protected amino acids under reversed-phase conditions. nih.govresearchgate.net The separation allows for the precise calculation of the enantiomeric excess (ee), a critical quality parameter. For most applications in peptide synthesis, an enantiomeric purity of greater than 99% is required. nih.gov
Table 2: Example Chiral HPLC System for Fmoc-Amino Acid Resolution
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm |
Mass Spectrometry for Molecular Confirmation and Sequence Verification
Mass spectrometry (MS) techniques provide precise molecular weight information and structural details, confirming the identity of this compound and verifying its incorporation within a peptide sequence.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS)
MALDI-ToF MS is a rapid and sensitive method for determining the molecular weight of nonvolatile and thermally labile molecules like Fmoc-amino acids and peptides. bu.edu In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, typically as singly charged ions (e.g., [M+H]⁺, [M+Na]⁺). These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time to the detector. mdpi.com This analysis provides unambiguous confirmation of the compound's molecular weight.
Table 3: Predicted m/z Values for this compound (MW: 415.48) Adducts in MALDI-ToF MS Data is representative for C₂₆H₂₅NO₄ and is based on its isomer, Fmoc-2,4-dimethyl-dl-phenylalanine.
| Adduct Form | Calculated m/z |
|---|---|
| [M+H]⁺ | 416.18 |
| [M+Na]⁺ | 438.17 |
| [M+K]⁺ | 454.14 |
| [M-H]⁻ | 414.17 |
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. When a peptide containing this compound is analyzed, a specific precursor ion is selected and then fragmented through Collision-Induced Dissociation (CID). wikipedia.org In this process, the ion is collided with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds, primarily the peptide backbone. nih.govkennesaw.edu
The fragmentation of Fmoc-protected peptides yields characteristic product ions. A notable fragmentation pathway involves the neutral loss of the Fmoc group, while other cleavages produce b- and y-type ions that reveal the amino acid sequence. nih.gov The unique mass of the 2,6-dimethyl-phenylalanine residue within the fragment ion series confirms its position in the peptide chain. metwarebio.com
Rheological Characterization of Self-Assembled Gel Systems
The ability of N-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids to form self-assembled supramolecular hydrogels is a subject of significant scientific interest. These materials are formed through non-covalent interactions, primarily π-π stacking between the aromatic fluorenyl rings and hydrogen bonding, leading to the formation of nanofibrillar networks that immobilize large volumes of water. researchgate.netrsc.org The mechanical properties of these gels are crucial for their potential applications and are typically characterized using oscillatory rheology.
Rheological studies measure the viscoelastic properties of the hydrogel, quantifying its solid-like (elastic) and liquid-like (viscous) behavior. The key parameters obtained are the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a material to be considered a gel, the storage modulus must be significantly greater than the loss modulus (G' > G''), and both moduli should be largely independent of frequency over a tested range. researchgate.net
The mechanical strength of hydrogels derived from Fmoc-amino acid analogues, such as Fmoc-diphenylalanine (Fmoc-FF), can vary by several orders of magnitude, with G' values ranging from a few Pascals to tens of thousands of Pascals. nih.govresearchgate.net This variability is highly dependent on the specific gelator molecule, its concentration, and the method used to trigger gelation. researchgate.netosti.gov Common gelation triggers include a pH switch, where the pH of an aqueous solution of the gelator is lowered, or a solvent switch, where a concentrated solution of the gelator in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted with water. researchgate.netosti.gov For instance, studies on Fmoc-FF have shown that the final G' modulus is significantly influenced by the preparation protocol. nih.govresearchgate.net A systematic characterization of Fmoc-FF gels prepared by a solvent-switch method demonstrated that rigid gels could be formed at concentrations as low as 0.01 wt%. acs.orgosti.gov
The kinetics of gelation and the reversibility of the gel network are also important characteristics. Many Fmoc-amino acid-based gels exhibit thixotropic behavior, meaning they can be mechanically disrupted into a liquid state and subsequently regain their gel structure over time. osti.govrsc.org
| Fmoc-Amino Acid Analogue | Concentration | Gelation Method | Storage Modulus (G') | Reference |
|---|---|---|---|---|
| Fmoc-diphenylalanine (Fmoc-FF) | 20 mM | pH Switch | ~1000 - 10000 Pa | nih.govresearchgate.net |
| Fmoc-diphenylalanine (Fmoc-FF) | 0.01 - 0.1 wt% | Solvent Switch (DMSO/Water) | Can form rigid gels | osti.govacs.orgosti.gov |
| Fmoc-pentafluorophenylalanine-DAP | 15 mM | Addition of NaCl or DMEM | ~1000 - 3000 Pa | nih.govacs.org |
| Fmoc-3F-Phe & Fmoc-F5-Phe | 5 mM - 15 mM | pH switch (GdL hydrolysis) | Forms transparent hydrogels | rsc.org |
This table presents data for analogous compounds to illustrate the typical range of properties for Fmoc-amino acid-derived gels, as direct data for this compound was not available in the search results.
Surface Analysis Techniques for Modified Materials (e.g., ToF-SIMS, XPS)
When this compound is used to modify material surfaces, advanced analytical techniques are required to confirm its presence and characterize the resulting surface chemistry. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are powerful, surface-sensitive techniques for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top 5-10 nanometers of a surface. For a surface functionalized with this compound, XPS analysis would confirm the successful immobilization of the molecule. The presence of a nitrogen signal (N1s) is a clear indicator of amino acid coupling. researchgate.net High-resolution scans of the carbon (C1s), oxygen (O1s), and nitrogen (N1s) regions provide detailed chemical state information. The C1s spectrum would be complex, with components corresponding to the aliphatic and aromatic carbons of the fluorenyl group, the methyl groups, the phenylalanine backbone, and the carbonyl groups of the Fmoc protector and the carboxylic acid. researchgate.net The high carbon content from the Fmoc group would be a dominant feature. researchgate.net
| Element | Core Level | Expected Chemical States / Features | Reference |
|---|---|---|---|
| Carbon | C1s | Multiple peaks for C-C/C-H (aromatic/aliphatic), C-N, C-O, and O-C=O bonds. | researchgate.net |
| Nitrogen | N1s | Confirms presence of the amino acid; peak corresponds to the amide/carbamate linkage. | researchgate.net |
| Oxygen | O1s | Peaks corresponding to C=O and C-O environments. |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS offers extremely high surface sensitivity (top 1-2 nanometers) and provides detailed molecular information by analyzing the mass-to-charge ratio of ions ejected from a surface under bombardment by a primary ion beam. nih.gov This technique is highly effective for identifying the presence of specific molecules on a surface. For a surface modified with this compound, the ToF-SIMS spectrum would show characteristic fragment ions corresponding to the Fmoc protecting group and the 2,6-dimethyl-phenylalanine moiety. researchgate.netnpl.co.uk The Fmoc group typically produces a strong signal at m/z 179, corresponding to the fluorenylmethyl cation, or related fragments. researchgate.net Other peaks would be characteristic of the dimethyl-phenylalanine side chain and backbone. ToF-SIMS can also be used in imaging mode to map the spatial distribution of these characteristic ions across a surface.
| Molecular Moiety | Expected Characteristic Fragment Ions (m/z) | Ion Structure/Identity | Reference |
|---|---|---|---|
| Fmoc Group | 179.08 | Fluorenylmethyl cation [C₁₄H₁₁]⁺ | researchgate.net |
| Amino Acid | Variable | Fragments related to the iminium ion and side chain of 2,6-dimethyl-phenylalanine. | nih.govnih.gov |
Together, XPS and ToF-SIMS provide a comprehensive characterization of surfaces modified with this compound, confirming covalent attachment and providing detailed insight into the surface's elemental and molecular composition. researchgate.netnpl.co.uk
Broader Research Applications and Future Directions
Applications in Chemical Biology Research
In the field of chemical biology, non-canonical amino acids are invaluable tools for probing and manipulating biological systems. The incorporation of residues with unique steric and electronic properties, such as 2,6-dimethyl-DL-phenylalanine, can provide novel insights into complex biological processes.
Development of Molecular Probes for Investigating Biological Systems
The development of molecular probes is crucial for understanding the intricacies of biological systems. The introduction of unnatural amino acids with specific functionalities can aid in the design of probes with enhanced properties. The 2,6-dimethylphenylalanine (Dmp) residue, for instance, has been shown to act as a mimic for tyrosine in opioid peptides, indicating its potential to participate in specific molecular recognition events. nih.gov This mimicry suggests that n-Fmoc-2,6-dimethyl-DL-phenylalanine could be a valuable building block for creating peptide-based probes. The bulky dimethylphenyl group can be exploited to create shape-specific interactions with biological targets, potentially leading to probes with high affinity and selectivity. Furthermore, the Fmoc group itself possesses fluorescent properties, which can be utilized for tracking and imaging purposes within biological systems. nih.gov
Use in Modified Amino Acid Reagents for Post-Translational Modification Studies
Post-translational modifications (PTMs) are critical for regulating protein function and cellular signaling pathways. nih.govrsc.org The study of PTMs often involves the use of modified amino acids that can act as mimics or probes for these modifications. researchgate.netresearchgate.net While direct applications of this compound in PTM studies are not yet extensively documented, its sterically hindered nature presents intriguing possibilities. For example, it could be incorporated into peptide sequences to investigate how steric bulk around a modification site influences the accessibility and activity of enzymes that add or remove PTMs. The compound could serve as a scaffold for creating mimics of complex PTMs where the dimethylphenyl group sterically shields a modification or mimics a bulky adduct. nih.gov
Insights into Protease Structure and Function through Non-Canonical Amino Acid Incorporation
Proteases are enzymes that play vital roles in numerous physiological processes, and their activity is highly dependent on their substrate specificity. nih.govucsf.edu The incorporation of non-canonical amino acids into peptide substrates is a powerful technique for probing the structural and functional determinants of protease specificity. nih.govdtic.mil The steric hindrance provided by the 2,6-dimethylphenyl group of this compound makes it a particularly interesting candidate for such studies. nih.govacs.orgacs.org By incorporating this bulky residue at different positions within a known protease substrate, researchers can investigate how the enzyme's active site accommodates sterically demanding side chains. This can provide detailed information about the size and shape of the substrate-binding pockets and help in the design of highly specific protease inhibitors or substrates. researchgate.net
Advancements in Materials Science Research
The self-assembly of Fmoc-protected amino acids into well-defined nanostructures has opened up new avenues in materials science, particularly in the development of functional biomaterials. The properties of these materials are highly dependent on the chemical nature of the amino acid side chain.
Development of Bio-inspired Hydrogels and Smart Materials for Advanced Applications
Fmoc-protected amino acids, especially those with aromatic side chains, are well-known for their ability to self-assemble into hydrogels. nih.govnih.gov These hydrogels are formed through a combination of π-π stacking of the Fmoc groups and hydrogen bonding of the amino acid backbone. nih.gov The specific properties of the resulting hydrogel, such as its mechanical stiffness and stability, are highly influenced by substitutions on the amino acid side chain. rsc.orgpsu.edursc.org
The introduction of the 2,6-dimethylphenyl group in this compound is expected to significantly impact its self-assembly and hydrogelation properties. The increased hydrophobicity and steric bulk of the dimethylphenyl group compared to an unsubstituted phenyl ring can alter the packing of the molecules during self-assembly. chemrxiv.orgchemrxiv.org This can lead to the formation of hydrogels with unique mechanical and release properties, making them suitable for applications as "smart" materials that respond to external stimuli or as matrices for controlled drug delivery.
| Fmoc-Amino Acid Derivative | Key Side Chain Feature | Expected Impact on Hydrogel Properties |
|---|---|---|
| n-Fmoc-phenylalanine | Unsubstituted Phenyl Ring | Forms baseline hydrogels with properties dependent on concentration and pH. rsc.orgresearchgate.net |
| This compound | Bulky, Hydrophobic Dimethylphenyl Group | Potentially altered fibril morphology, increased mechanical stiffness due to enhanced hydrophobic interactions, and modified release kinetics of encapsulated molecules. |
| Fmoc-Halogenated Phenylalanines | Electronegative Halogen Substituents | Substitution pattern (ortho, meta, para) and halogen identity (F, Cl, Br) significantly and unpredictably alter self-assembly rates and hydrogel viscoelasticity. rsc.org |
Integration into 3D Printable Bio-based Gels for Engineered Constructs
Three-dimensional (3D) printing of hydrogels is a rapidly advancing field with significant potential in tissue engineering and regenerative medicine. The development of "bio-inks" with suitable mechanical properties and biocompatibility is a key challenge. Hydrogels derived from Fmoc-dipeptides, such as Fmoc-diphenylalanine, have been investigated for their potential in 3D printing. nih.govacs.org However, the inherent rigidity of some of these hydrogels can make them difficult to extrude.
By modifying the building blocks of these hydrogels, for instance, by using this compound, it may be possible to tune the mechanical properties of the resulting gel to make it more suitable for 3D printing. The steric hindrance from the dimethylphenyl groups could potentially disrupt the extensive crystalline packing seen in some Fmoc-peptide hydrogels, leading to a material with improved shear-thinning and self-healing properties, which are desirable for 3D printing applications. The ability to create well-defined, 3D-printed scaffolds from such modified hydrogels would be a significant step forward in the fabrication of complex, engineered biological constructs.
Current Challenges and Emerging Research Avenues in Synthetic Chemistry
The incorporation of sterically hindered amino acids like this compound into peptide chains is a formidable task in synthetic chemistry. The bulky nature of the 2,6-dimethylphenyl group, adjacent to the reactive amine and carboxylic acid functionalities, significantly impedes the efficiency of standard peptide coupling reactions. acs.orgthieme.debioengineer.org This steric hindrance often leads to sluggish reaction rates, low product yields, and incomplete reactions, which are major bottlenecks, particularly in solid-phase peptide synthesis (SPPS). bioengineer.orgresearchgate.net
Conventional coupling reagents, such as carbodiimides, are often inefficient when dealing with such sterically demanding building blocks. researchgate.net The primary challenge lies in bringing the activated carboxylic acid of the incoming amino acid and the N-terminal amine of the peptide chain into close enough proximity for the amide bond to form. researchgate.net When one or both of these components are sterically hindered, this process is dramatically slowed. acs.org
To overcome these hurdles, a significant area of research is the development of novel, highly efficient coupling methodologies. thieme.deresearchgate.net This includes the exploration of more potent activating agents and optimized reaction conditions. acs.org For instance, the benzotriazole (B28993) activation methodology has been explored as a route for synthesizing sterically hindered peptides, showing that coupling at a hindered amino group can be particularly challenging. acs.org Another emerging avenue is the development of innovative reactor technologies that mimic natural biological processes. Inspired by the ribosome, immobilized molecular reactors are being designed to facilitate acyl-transfer reactions through proximity-induced mechanisms, which can dramatically accelerate the coupling of challenging amino acids. bioengineer.org
Future research will likely focus on refining these synthetic strategies. The goal is to create robust and versatile methods that allow for the routine and efficient incorporation of highly hindered amino acids. Success in this area would open new avenues for designing complex peptides with precisely controlled structures and functions. thieme.de
Table 1: Synthetic Challenges and Research Directions
| Challenge | Description | Emerging Research Avenues |
|---|---|---|
| Slow Reaction Kinetics | The steric bulk of the 2,6-dimethylphenyl group impedes the approach of reagents, drastically slowing down amide bond formation. bioengineer.orgresearchgate.net | Development of hyper-reactive coupling agents; microwave-assisted synthesis to accelerate reactions. |
| Low Coupling Yields | Inefficient bond formation leads to incomplete reactions and the accumulation of deletion sequences, complicating purification. bioengineer.org | Use of novel activation methods (e.g., benzotriazole activation); optimization of solvent systems to improve reagent solubility and reactivity. acs.orgrsc.org |
| Compatibility with SPPS | Standard solid-phase peptide synthesis (SPPS) protocols are often inadequate for incorporating highly hindered residues. bioengineer.org | Design of specialized linkers and resins; development of ribosome-mimicking immobilized reactors to enhance proximity-induced reactions. bioengineer.org |
| Potential for Racemization | Harsh coupling conditions required for hindered amino acids can sometimes increase the risk of losing stereochemical purity at the alpha-carbon. tiscali.cz | Investigation of coupling reagents and conditions that promote efficient bond formation with minimal epimerization. |
Perspectives on the Development of Novel Functional Materials and Bioconjugates
Despite the synthetic difficulties, the unique structural features of this compound make it a valuable component for creating advanced functional materials and bioconjugates. The incorporation of such a bulky, conformationally restricted amino acid can profoundly influence the properties of peptides and polymers. chemimpex.com
One of the most promising areas is in the field of materials science, particularly in the development of self-assembling materials like hydrogels. nih.gov The Fmoc group itself is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures, such as fibrils and ribbons, through π-π stacking interactions. nih.govresearchgate.net The addition of the bulky and hydrophobic 2,6-dimethylphenyl side chain can modulate these interactions, potentially leading to the formation of hydrogels and other soft materials with unique mechanical and functional properties. chemimpex.comresearchgate.net These materials have potential applications in tissue engineering, regenerative medicine, and controlled drug delivery. nih.govchemimpex.com
Furthermore, introducing sterically hindered residues into a peptide backbone forces it to adopt specific, often rigid, conformations. acs.org This principle is central to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation. Peptides containing this compound could serve as scaffolds for developing novel therapeutic agents that can target challenging biological interfaces, such as protein-protein interactions.
In the realm of bioconjugation, this amino acid derivative can be used to link peptides to other biomolecules or surfaces. chemimpex.comchemimpex.com The rigid conformation imparted by the 2,6-dimethylphenylalanine residue could be used to control the spatial presentation of the conjugated molecule, which is critical for applications in biosensors, targeted drug delivery, and diagnostics. chemimpex.comchemimpex.com For example, attaching a peptide containing this residue to a drug molecule could enhance its target specificity and bioavailability. chemimpex.com
Future perspectives will likely involve a deeper exploration of how the specific steric profile of 2,6-dimethylphenylalanine influences self-assembly processes and peptide conformation. By systematically studying these structure-property relationships, researchers can design and synthesize novel materials and bioconjugates with precisely tailored functionalities for a wide range of biomedical and biotechnological applications. chemimpex.com
Table 2: Potential Applications in Materials and Bioconjugation
| Application Area | Rationale and Perspective |
|---|---|
| Self-Assembling Hydrogels | The combination of the π-stacking Fmoc group and the hydrophobic, bulky side chain can drive the formation of unique nanofibrous networks, creating hydrogels for tissue engineering and drug delivery. nih.govchemimpex.com |
| Peptidomimetics | The steric hindrance forces specific backbone conformations, leading to peptides with predictable 3D structures and enhanced stability, useful for developing new therapeutic agents. |
| Protein Engineering | Incorporation into proteins can be used to study folding mechanisms or to engineer proteins with enhanced stability or novel functions for industrial or therapeutic use. |
| Bioconjugation | Serves as a rigid linker to attach peptides to other molecules (e.g., drugs, imaging agents) for applications in targeted therapies and advanced diagnostic tools. chemimpex.comchemimpex.com |
| Advanced Materials | Incorporation into polymer matrices can enhance the material's properties, creating advanced materials with tailored functionalities for various technological applications. chemimpex.com |
Q & A
Q. Can this derivative be used in bioorthogonal labeling strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
